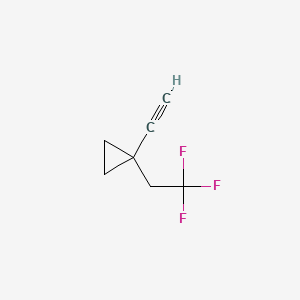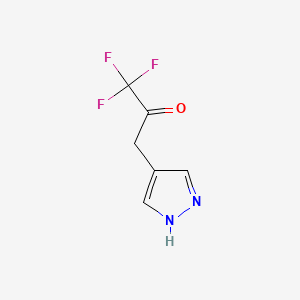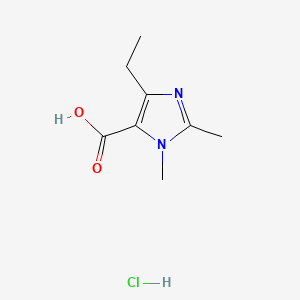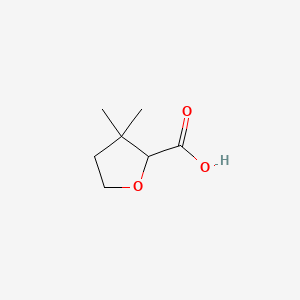
1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane, also known as e-TFEC, is a cyclic alkyl compound that has been used in a variety of scientific research applications. It is a highly reactive molecule that is capable of forming strong covalent bonds with other molecules. This makes it an ideal compound for use in a variety of organic synthesis reactions. In addition, its unique chemical properties make it an attractive candidate for use in a variety of biochemical and physiological experiments.
Applications De Recherche Scientifique
E-TFEC has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, such as the synthesis of difluorocyclopropanes and cyclic ethers. In addition, it has been used in the synthesis of biologically active compounds, such as the synthesis of aryloxypropanols and aryloxypropanamides. Furthermore, 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane has been used in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane is complex and involves the formation of covalent bonds between the cyclopropane ring and other molecules. When 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane reacts with other molecules, the cyclopropane ring opens and forms a carbon-carbon double bond. This double bond can then react with other molecules to form covalent bonds. This reaction is highly exothermic and is used to drive a variety of organic synthesis reactions.
Biochemical and Physiological Effects
1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane has been studied for its potential biochemical and physiological effects. In animal studies, 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane has been shown to have anticonvulsant and anxiolytic effects. It has also been shown to have anti-inflammatory, anti-cancer, and anti-apoptotic effects. In addition, 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane has been shown to have neuroprotective and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane in lab experiments has several advantages. It is a highly reactive compound, which makes it ideal for use in organic synthesis reactions. In addition, it is a relatively inexpensive compound, which makes it cost-effective for use in research applications. However, there are some limitations to the use of 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane in lab experiments. It is a highly reactive compound, which can lead to unwanted side reactions. In addition, it is a volatile compound, which can lead to the loss of the compound during the experiment.
Orientations Futures
E-TFEC has a wide range of potential applications in scientific research. Future research could focus on further investigating its potential biochemical and physiological effects. In addition, further research could be done to develop more efficient synthesis methods for the compound. Furthermore, further research could be done to explore the potential applications of 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane in materials science and nanotechnology. Finally, further research could be done to explore the potential applications of 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane in drug discovery and development.
Méthodes De Synthèse
E-TFEC can be synthesized through a variety of methods. The most common method involves the reaction of 2,2,2-trifluoroethyl bromide and 1-ethynylcyclopropane in the presence of a base. The reaction proceeds through the formation of an organobromide intermediate, which is then reduced to the desired product by a Lewis acid. Other methods of synthesis include the reaction of 2,2,2-trifluoroethyl iodide and 1-ethynylcyclopropane, or the reaction of 2,2,2-trifluoroethyl chloride and 1-ethynylcyclopropane in the presence of a base.
Propriétés
IUPAC Name |
1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3/c1-2-6(3-4-6)5-7(8,9)10/h1H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZONPFVDKJWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)
![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)







![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)

